molecular formula C18H21N3O3 B2735910 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034194-71-1

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2735910
CAS RN: 2034194-71-1
M. Wt: 327.384
InChI Key: OVFRKIULQHPLDQ-MRJYIUEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as LY294002 and has been widely used in the field of molecular biology and biochemistry. LY294002 is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a critical enzyme involved in various cellular processes, including cell growth, proliferation, and survival.

Scientific Research Applications

Radioligand Development for PET Imaging

Radiolabeled compounds, particularly those involving fluorine-18, have been synthesized for use as selective ligands in positron emission tomography (PET) imaging. Such compounds are valuable for imaging the translocator protein (18 kDa), which is involved in various neurological conditions. The development of these ligands, including their radiosynthesis and application in PET imaging, offers insights into neurological diseases and potential therapeutic targets (Dollé et al., 2008).

Synthetic Routes to Pyrimidin-2-yl Acetamides

Research into the synthesis of pyrimidin-2-yl acetamides and their derivatives reveals versatile routes for creating a variety of compounds with potential biological activity. These synthetic pathways provide a foundation for the development of new drugs and materials with tailored properties (Brown & Waring, 1977).

Antimicrobial and Anticancer Activities

Pyrimidin-2-yl acetamides have been explored for their antimicrobial and anticancer activities. The synthesis of novel compounds within this class and their subsequent biological evaluation highlight the potential of these molecules in developing new therapeutic agents. Studies on their mechanism of action, efficacy against various pathogens and cancer cell lines, and potential as lead compounds for drug development are areas of significant research interest (Nunna et al., 2014).

Inflammation and Pain Management

Pyrimidine derivatives have also been studied for their anti-inflammatory and analgesic properties. The synthesis of pyrimidine-containing compounds and their evaluation in models of inflammation and pain suggest their potential as novel agents for managing these conditions. These studies contribute to our understanding of how pyrimidine moieties can modulate biological pathways related to inflammation and pain (Sondhi et al., 2009).

properties

IUPAC Name

2-hydroxy-2-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-16(13-5-2-1-3-6-13)17(23)21-14-7-9-15(10-8-14)24-18-19-11-4-12-20-18/h1-6,11-12,14-16,22H,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFRKIULQHPLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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